![molecular formula C22H24N2O4 B250456 N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

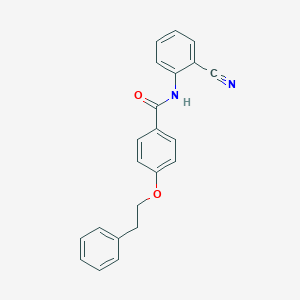

N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft in the brain. The inhibition of these transporters can lead to an increase in glutamate levels, which has been linked to a variety of neurological disorders.

Mecanismo De Acción

N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide works by binding to the glutamate transporters and preventing them from removing excess glutamate from the synaptic cleft. This leads to an increase in glutamate levels, which can activate glutamate receptors and cause excitotoxicity, a process in which neurons are damaged or killed due to excessive stimulation. The mechanism of action of N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been extensively studied using various techniques, including electrophysiology and molecular modeling.

Biochemical and physiological effects:

N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects, including inducing seizures, impairing learning and memory, and causing cell death in certain brain regions. These effects are thought to be due to the excitotoxicity caused by the increased glutamate levels. N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has also been shown to have potential therapeutic effects in certain neurological disorders, such as depression and anxiety.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of glutamate transporters, which allows for precise manipulation of glutamate levels in the brain. It has also been extensively studied and optimized for maximum yield and purity. However, there are also limitations to its use. N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide is highly toxic and can cause damage to neurons and other cells in the brain. It also has a short half-life, which requires frequent administration in experiments.

Direcciones Futuras

There are several future directions for research on N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide. One area of interest is the role of glutamate transporters in neurological disorders, such as epilepsy and Alzheimer's disease. N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide may have potential therapeutic effects in these disorders by modulating glutamate levels in the brain. Another area of interest is the development of new compounds that are more selective and less toxic than N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide. These compounds may have greater potential for use in therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide and its effects on the brain.

Métodos De Síntesis

N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The exact synthesis method is complex and beyond the scope of this paper, but it has been extensively studied and optimized for maximum yield and purity.

Aplicaciones Científicas De Investigación

N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has been used in a variety of scientific studies to investigate the role of glutamate transporters in neurological disorders. It has been shown to be effective in inducing seizures in animal models, which has led to further research into the role of glutamate in epilepsy. N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide has also been used to study the effects of glutamate on synaptic plasticity, which is the ability of neurons to change their connections in response to experience.

Propiedades

Fórmula molecular |

C22H24N2O4 |

|---|---|

Peso molecular |

380.4 g/mol |

Nombre IUPAC |

2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C22H24N2O4/c1-2-13-23-22(26)19-7-3-4-8-20(19)24-21(25)16-9-11-17(12-10-16)28-15-18-6-5-14-27-18/h2-4,7-12,18H,1,5-6,13-15H2,(H,23,26)(H,24,25) |

Clave InChI |

XMEFFDOBQFGVAR-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |

SMILES canónico |

C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-phenyl-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250374.png)

![4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250376.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)

![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)

![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)

![2-[(3-bromobiphenyl-4-yl)oxy]-N-[2-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B250382.png)

![2-[(3-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B250385.png)

![N-{4-chloro-3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B250386.png)

![4-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250390.png)

![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)

![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)